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Abstract
Canocapavir (formerly ZM-H1505R) is a novel, orally bioavailable small molecule that acts as

a capsid assembly modulator (CAM) for the treatment of chronic hepatitis B (CHB). It disrupts

the normal formation of the viral capsid, a crucial component for viral replication and stability.

This document provides a comprehensive overview of dosing considerations for Canocapavir
in in vivo studies, based on available preclinical and clinical data. Detailed protocols and data

are presented to guide researchers in designing their experimental studies.

Introduction
Canocapavir is a potent inhibitor of Hepatitis B Virus (HBV) replication. It belongs to a class of

compounds that allosterically modulate the HBV core protein (HBc), leading to the assembly of

empty, non-functional capsids and preventing the encapsidation of pregenomic RNA (pgRNA).

This ultimately reduces the production of new infectious virus particles. Understanding the

appropriate dosing regimen is critical for the successful evaluation of Canocapavir's efficacy

and safety in in vivo models. This application note summarizes key findings from toxicology and

clinical studies to inform dose selection for future research.
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Canocapavir targets the HBV core protein, a key protein in the viral life cycle. By binding to

HBc, Canocapavir induces a conformational change that accelerates the assembly of core

protein dimers into capsid-like structures. However, this process is aberrant, resulting in the

formation of empty capsids that lack the viral pgRNA. Consequently, the subsequent steps of

reverse transcription and viral DNA synthesis are blocked, leading to a significant reduction in

viral replication.
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Figure 1: Mechanism of action of Canocapavir.

Preclinical In Vivo Toxicology Data
Toxicology studies have been conducted in Sprague Dawley (SD) rats and Beagle dogs to

determine the safety profile of Canocapavir. The No Observed Adverse Effect Level (NOAEL)

was established in both species.

Animal Model
Doses Administered
(mg/kg/day)

NOAEL (mg/kg/day)

Sprague Dawley (SD) Rat 100, 300, 1000 1000

Beagle Dog 100, 300, 1000 300

Table 1: Summary of

Preclinical Toxicology Data for

Canocapavir

These data indicate a favorable safety margin for Canocapavir in preclinical species and can

be used to guide dose selection in efficacy studies.

Clinical Dosing and Pharmacokinetics in Humans
While detailed preclinical efficacy studies are not publicly available, extensive data from clinical

trials in healthy volunteers and CHB patients provide valuable insights into the dosing and

pharmacokinetic profile of Canocapavir. These data can help researchers to target clinically

relevant plasma exposures in their animal models.
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Dose (mg) Cmax (ng/mL) AUC (ng·h/mL) Tmax (h) t1/2 (h)

25 - - 3.0 11.3 - 18.4

75 - - 3.0 11.3 - 18.4

150 - - 3.0 11.3 - 18.4

300 - - 3.0 11.3 - 18.4

450 - - 3.0 11.3 - 18.4

Table 2:

Pharmacokinetic

Parameters of

Canocapavir in

Single Ascending

Dose Studies[1]

[2]

Note: Specific Cmax and AUC values for each dose group were not provided in the referenced

abstracts. Tmax and t1/2 ranges are reported for doses from 25 to 450 mg.
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Dose (mg, QD)
Trough Concentration (Day
14)

Accumulation (Day 14 vs
Day 1 AUC)

75
6.3-fold of protein-adjusted

EC50
~2-fold

150
18.2-fold of protein-adjusted

EC50
~2-fold

300
37.5-fold of protein-adjusted

EC50
~2-fold

Table 3: Pharmacokinetic

Parameters of Canocapavir in

Multiple Ascending Dose

Studies[1]

Multiple Dose Studies in CHB Patients (28 days)

Dose (mg, QD)

Mean Plasma
Trough
Concentration (Day
28)

Mean Max HBV
DNA Reduction
(log10 IU/mL)

Mean Max pgRNA
Reduction (log10
copies/mL)

50

2.7-fold of protein-

adjusted EC50 (135

ng/mL)

-1.54 -1.53

100

7.0-fold of protein-

adjusted EC50 (135

ng/mL)

-2.50 -2.35

200

14.6-fold of protein-

adjusted EC50 (135

ng/mL)

-2.75 -2.34

Table 4: Efficacy and

Trough

Concentrations of

Canocapavir in CHB

Patients[3][4]
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Experimental Protocols
In Vivo Toxicology Study Protocol (General Outline)
The following is a generalized protocol based on standard toxicology study designs. Specific

details for the Canocapavir studies are not publicly available.

Animal Models: Male and female Sprague Dawley rats and Beagle dogs.

Acclimatization: Animals are acclimatized for a minimum of 7 days before the start of the

study.

Grouping: Animals are randomly assigned to control and treatment groups.

Dosing:

Vehicle control (e.g., 0.5% methylcellulose).

Canocapavir at three dose levels (e.g., 100, 300, 1000 mg/kg).

Administration: Oral gavage, once daily for a specified duration (e.g., 28 days).

Observations:

Clinical signs: Monitored daily for any signs of toxicity.

Body weight: Measured weekly.

Food consumption: Measured weekly.

Terminal Procedures:

Blood collection for hematology and clinical chemistry analysis.

Gross necropsy.

Organ weight measurements.

Histopathological examination of tissues.
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Figure 2: Generalized workflow for an in vivo toxicology study.
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Pharmacokinetic Analysis Protocol
Sample Collection: Blood samples are collected at various time points post-dosing (e.g., 0,

0.5, 1, 2, 4, 8, 12, 24 hours).[3]

Plasma Preparation: Blood is collected in tubes containing an anticoagulant (e.g., K2-EDTA)

and centrifuged to separate the plasma.[3]

Bioanalysis: Plasma concentrations of Canocapavir are determined using a validated

analytical method (e.g., LC-MS/MS).

Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated using

appropriate software.

Dosing Considerations for Future In Vivo Studies
Dose Range Selection: Based on the preclinical toxicology data, doses up to 1000 mg/kg in

rats and 300 mg/kg in dogs appear to be well-tolerated. For efficacy studies in rodent models

of HBV, a starting dose could be selected to achieve plasma concentrations comparable to

those found to be effective in humans (i.e., trough concentrations exceeding the protein-

adjusted EC50 of 135 ng/mL).

Route of Administration: Oral administration is the clinically intended route and has been

used in all reported studies.

Frequency: A once-daily (QD) dosing regimen has been shown to be effective in humans and

maintains plasma concentrations above the EC50.[3][5]

Vehicle Selection: The formulation used in clinical trials is not specified. For preclinical

studies, appropriate vehicle selection will be necessary to ensure adequate solubility and

bioavailability.

Monitoring: In addition to efficacy endpoints (e.g., HBV DNA, pgRNA levels), it is important to

monitor for any potential adverse effects, particularly liver enzyme elevations, which were

observed as the most common adverse event in clinical trials.[2]
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Canocapavir has demonstrated a favorable safety profile in preclinical toxicology studies and

significant antiviral activity in clinical trials. The data presented in this application note provide a

strong foundation for designing future in vivo studies. Researchers should aim to achieve

plasma exposures that are consistent with those observed to be safe and effective in human

studies. Careful monitoring of both efficacy and safety parameters will be crucial for the

successful preclinical development of this promising anti-HBV agent.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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